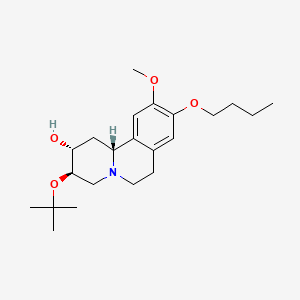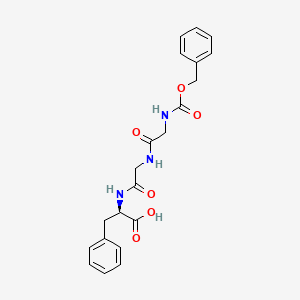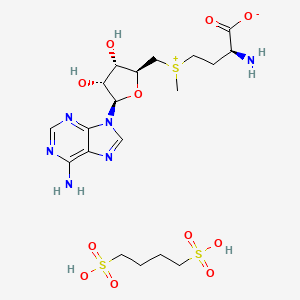
Vmat2-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vmat2-IN-3 is a compound that acts as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for loading monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine into synaptic vesicles for storage and subsequent release in neurons. Dysregulation of VMAT2 can lead to various neuropsychiatric disorders, including Parkinson’s disease and schizophrenia .
Méthodes De Préparation
The synthesis of Vmat2-IN-3 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Vmat2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another.
Applications De Recherche Scientifique
Vmat2-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of VMAT2 and its role in neurotransmitter transport.
Biology: Helps in understanding the physiological and pathological roles of monoamine neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as Parkinson’s disease, schizophrenia, and Huntington’s disease.
Industry: Used in the development of new drugs targeting VMAT2 and related pathways.
Mécanisme D'action
Vmat2-IN-3 exerts its effects by inhibiting VMAT2, thereby reducing the loading of monoamine neurotransmitters into synaptic vesicles. This inhibition leads to decreased neurotransmitter release and altered neuronal signaling. The molecular targets and pathways involved include the binding of this compound to specific residues in the VMAT2 protein, which locks the transporter in an occluded conformation and prevents neurotransmitter transport .
Comparaison Avec Des Composés Similaires
Vmat2-IN-3 is compared with other VMAT2 inhibitors such as tetrabenazine, valbenazine, and deutetrabenazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, selectivity, and therapeutic applications. For example, tetrabenazine is used to treat Huntington’s disease, while valbenazine and deutetrabenazine are used to treat tardive dyskinesia. This compound is unique in its specific binding affinity and inhibition mechanism, making it a valuable tool for research and potential therapeutic development .
Propriétés
Formule moléculaire |
C22H35NO4 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(2R,3R,11bR)-9-butoxy-10-methoxy-3-[(2-methylpropan-2-yl)oxy]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C22H35NO4/c1-6-7-10-26-20-11-15-8-9-23-14-21(27-22(2,3)4)18(24)13-17(23)16(15)12-19(20)25-5/h11-12,17-18,21,24H,6-10,13-14H2,1-5H3/t17-,18-,21-/m1/s1 |
Clé InChI |
LNTKRVXTYGPZIN-DBXWQHBBSA-N |
SMILES isomérique |
CCCCOC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)OC(C)(C)C)O)OC |
SMILES canonique |
CCCCOC1=C(C=C2C3CC(C(CN3CCC2=C1)OC(C)(C)C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)


![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
![5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)

![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)







